3-Bromo-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one
CAS No.:
Cat. No.: VC17834815
Molecular Formula: C7H6BrN3O2
Molecular Weight: 244.05 g/mol
* For research use only. Not for human or veterinary use.
![3-Bromo-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one -](/images/structure/VC17834815.png)
Specification
Molecular Formula | C7H6BrN3O2 |
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Molecular Weight | 244.05 g/mol |
IUPAC Name | 3-bromo-6-methoxy-4H-pyrazolo[1,5-a]pyrimidin-5-one |
Standard InChI | InChI=1S/C7H6BrN3O2/c1-13-5-3-11-6(10-7(5)12)4(8)2-9-11/h2-3H,1H3,(H,10,12) |
Standard InChI Key | FSDHVUZHDFSPQZ-UHFFFAOYSA-N |
Canonical SMILES | COC1=CN2C(=C(C=N2)Br)NC1=O |
Introduction
Structural and Physicochemical Properties
The molecular formula of 3-bromo-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is C₇H₆BrN₃O₂, with a molecular weight of 244.05 g/mol. The bromine atom enhances electrophilic reactivity, enabling cross-coupling reactions, while the methoxy group influences electronic distribution and solubility. Key physicochemical parameters include:
Property | Value |
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IUPAC Name | 3-bromo-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one |
CAS Number | Not yet assigned |
Melting Point | 297–299°C (predicted) |
Solubility | Moderate in polar aprotic solvents (e.g., DMSO, DMF) |
The compound’s X-ray crystallography data remain unpublished, but its planar bicyclic structure is inferred from analogous pyrazolo[1,5-a]pyrimidine derivatives .
Synthesis and Optimization
Cyclocondensation of 5-Aminopyrazoles
The synthesis follows a cyclocondensation strategy involving 5-aminopyrazole derivatives and 1,3-diketones or β-ketoesters under acidic conditions. For example:
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Starting Materials: Ethyl 5-amino-3-arylamino-1H-pyrazole-4-carboxylate reacts with methoxy-substituted β-ketoesters.
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Cyclization: Conducted in acetic acid with catalytic H₂SO₄ at room temperature, yielding the pyrazolo[1,5-a]pyrimidine core .
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Bromination: Post-cyclization bromination at the 3-position using N-bromosuccinimide (NBS) in dichloromethane.
Optimization Notes:
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Microwave-assisted synthesis reduces reaction times and improves yields (e.g., 85–92% under 110°C for 1 hour) .
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Regiochemical outcomes are validated via Nuclear Overhauser Effect (NOE) spectroscopy .
Chemical Reactivity and Modifications
Suzuki–Miyaura Cross-Coupling
The 3-bromo substituent serves as a reactive site for palladium-catalyzed cross-coupling. For instance:
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Reagents: PdCl₂(PPh₃)₂, arylboronic acids, and K₂CO₃ in toluene/ethanol.
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Conditions: Microwave irradiation (110°C, 24 hours) minimizes debromination side reactions .
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Products: 3-Arylated derivatives with enhanced biological activity (e.g., kinase inhibition).
Methoxy Group Functionalization
The 6-methoxy group can be demethylated using BBr₃ to yield hydroxylated analogs, expanding derivatization possibilities for structure-activity relationship (SAR) studies.
Biological Activity and Mechanisms
Kinase Inhibition
Pyrazolo[1,5-a]pyrimidines exhibit nanomolar affinity for kinase domains, particularly c-Src kinase, a target in cancer therapy. The methoxy group enhances hydrophobic interactions with ATP-binding pockets .
Monoamine Oxidase B (MAO-B) Inhibition
Derivatives demonstrate IC₅₀ values of 2–5 µM against MAO-B, comparable to rasagiline, suggesting potential in Parkinson’s disease treatment .
Anti-Inflammatory Activity
In murine models, analogs reduce prostaglandin E₂ (PGE₂) levels by 60–70% at 10 mg/kg doses, rivaling Indomethacin .
Analytical Characterization
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NMR Spectroscopy:
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Mass Spectrometry: ESI-MS exhibits [M+H]⁺ peaks at m/z 245.
Applications and Future Directions
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Medicinal Chemistry: Lead optimization for neurodegenerative and oncological targets.
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Material Science: Fluorescent derivatives for bioimaging due to rigid aromatic systems.
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Catalysis: Ligand design in asymmetric synthesis.
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